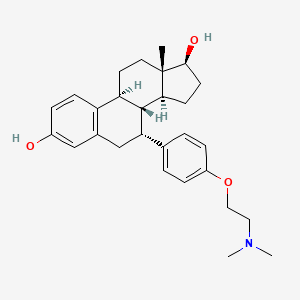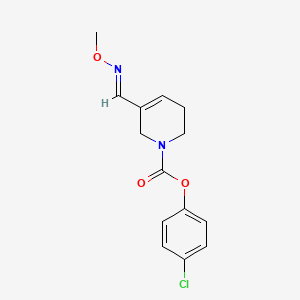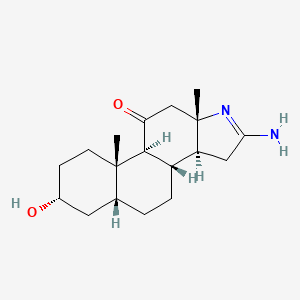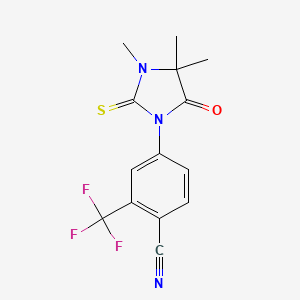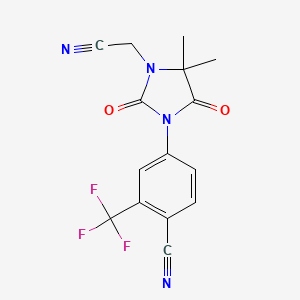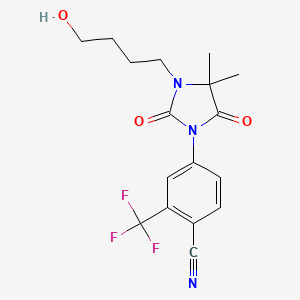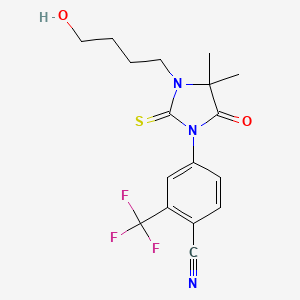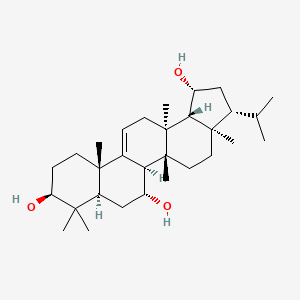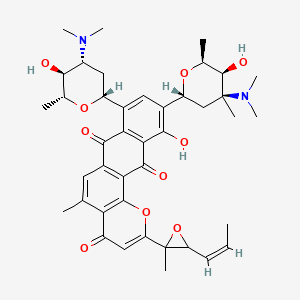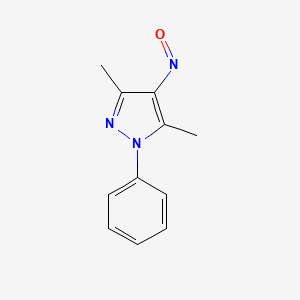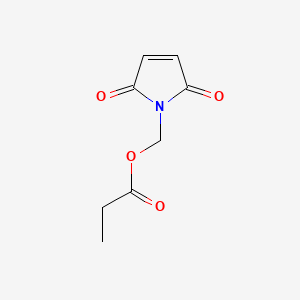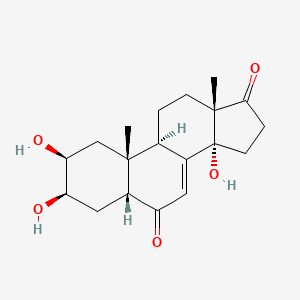
Rubrosterone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Rubrosterone has been studied in the context of biotransformation. For instance, Fusarium oxysporum, a type of fungus, has been shown to facilitate the complete biotransformation of 20-hydroxyecdysone to rubrosterone through solid-state fermentation .Molecular Structure Analysis
Rubrosterone has a molecular formula of C19H26O5 and an average mass of 334.407 Da . Its IUPAC name is 2β,3β,14α-Trihydroxy-5β-androst-7-ene-6,17-dione .Physical And Chemical Properties Analysis
Rubrosterone has a density of 1.3±0.1 g/cm3, a boiling point of 540.7±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.3 mmHg at 25°C . It also has a molar refractivity of 86.3±0.4 cm3 and a molar volume of 249.0±5.0 cm3 .Applications De Recherche Scientifique
Biotransformation in Fermentation
Rubrosterone, possessing various remarkable bioactivities, is an insect-molting C19-steroid. However, only very small amounts are available for biological tests due to its limited content from plant sources . A study showed that Fusarium oxysporum, a type of fungus, has the ability to facilitate the complete biotransformation of 20-hydroxyecdysone to rubrosterone by solid-state fermentation . This method could be an innovative and efficient approach to accumulate rubrosterone with an outstanding conversion ratio .
Physicochemical and Biological Properties
Rubrosterone has a CAS Registry Number of 19466-41-2 . It belongs to the category of Phytoecdysteroids and their conjugates . It has been found in various biological sources such as Achyranthes fauriei, A. obtusifolia, A. rubrofusca, Cucubalis baccifer, Leuzea carthamoides, Lychnis flos-culculi, Palisota schweinfurthii, Serratula tinctoria, and Silene otites .
Metabolite of Insect Metamorphosing Substance
Rubrosterone is a metabolite of ecdysterols isolated from Achyranthes spp. (Amaranthaceae) . It has been synthesized by two routes from ecdysterone . Rubrosterone is an ecdysone analogue which was first isolated from Achyranthes .
Anabolic Activity
Rubrosterone has been reported to have high anabolic activity . It has a stimulating effect on protein synthesis in the mouse liver .
Insect Bioassay
In the Drosophila melanogaster B II bioassay, Rubrosterone has shown very weak activity . The EC50 value is greater than 1.0 × 10^−4 M .
Synthesis and Structural Analysis
Rubrosterone has been synthesized and its structure has been analyzed using various techniques such as IR, UV, FAB-MS, HR-MS, CD, 1H NMR, and 13C NMR .
Orientations Futures
Mécanisme D'action
Target of Action
Rubrosterone is a steroid found in insects and plants . Due to its similarity with vertebral steroids, there has been some interest in the study of its effects on humans . .
Mode of Action
It is believed to interact with certain receptors or enzymes in the body due to its structural similarity with vertebral steroids
Result of Action
Some studies suggest that it may have anabolic activity and a stimulating effect on protein synthesis in the liver . .
Propriétés
IUPAC Name |
(2S,3R,5R,9R,10R,13S,14R)-2,3,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-6,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O5/c1-17-9-15(22)14(21)8-12(17)13(20)7-11-10(17)3-5-18(2)16(23)4-6-19(11,18)24/h7,10,12,14-15,21-22,24H,3-6,8-9H2,1-2H3/t10-,12-,14+,15-,17+,18+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQCWEJQYPUGJG-DTDIXVHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CCC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rubrosterone | |
CAS RN |
19466-41-2 | |
| Record name | Rubrosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19466-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RUBROSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND477TPA7H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8S,10R,13S,14S,17R)-17-hydroxy-13-methyl-10-[(4-methylphenyl)methyl]-17-prop-1-ynyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1680178.png)
